iMDK

Midkine PI3K Growth Factor Suppression

Standard PI3K inhibitors or MDK knockdown fail to replicate iMDK's dual pharmacology. This probe simultaneously suppresses MDK protein expression and inhibits PI3K signaling, reducing AKT phosphorylation. Ideal for KRAS-mutant NSCLC and cancer stem cell models. - Preferential cytotoxicity in MDK-expressing cancer cells (spares normal fibroblasts). - Synergizes with MEK inhibitors (e.g., PD0325901) in H441 xenografts. - More potent against CD133+ prostate CSCs (IC50 100 nM) vs. bulk tumor cells (265 nM). - Available for immediate R&D shipment.

Molecular Formula C21H13FN2O2S
Molecular Weight 376.4 g/mol
Cat. No. B15620127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiMDK
Molecular FormulaC21H13FN2O2S
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2
InChIKeyIWFKQTWYILKFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iMDK Compound Profile


iMDK (CAS 881970-80-5) is a small-molecule compound identified through a 44,000-compound screen for suppressors of the growth factor Midkine (MDK) [1]. It functions through a unique dual mechanism: it suppresses endogenous MDK protein expression and inhibits phosphoinositide 3-kinase (PI3K) signaling, leading to reduced AKT phosphorylation [1][2]. This compound preferentially attenuates the growth of MDK-expressing cancer cells, including those harboring oncogenic KRAS mutations, while sparing MDK-negative cancer cells and normal human lung fibroblasts [1]. iMDK has demonstrated in vivo efficacy in xenograft models without significant systemic toxicity, positioning it as a valuable chemical probe for studying MDK-driven oncogenesis [1][2].

Supports MDK expression and PI3K/AKT pathway co-inhibition studies
Fits MDK-driven cancer cell model assays with selectivity context
Designed for xenograft and combination MEK inhibitor synergy research

Why iMDK Cannot Be Replaced by Standard Agents


Generic substitution with standard pan-PI3K inhibitors (e.g., LY294002, Wortmannin) or genetic MDK knockdown strategies fails to replicate the full therapeutic profile of iMDK. Standard PI3K inhibitors do not suppress the expression of the growth factor MDK itself, a key driver of tumor cell survival and anti-apoptotic signaling in multiple cancer types [1]. Conversely, while siRNA-mediated MDK knockdown inhibits cell growth, it does not directly inhibit PI3K, and systemic delivery of siRNA remains a significant clinical challenge [1]. Furthermore, iMDK's unique ability to suppress MDK expression while simultaneously inhibiting PI3K creates a synthetic lethal interaction with MEK inhibitors, a synergy not reported for agents with only one of these activities [2]. This dual pharmacology is critical for applications requiring both the removal of paracrine/autocrine MDK signaling and direct inhibition of downstream PI3K-AKT survival pathways.

iMDK
Dual MDK suppression + PI3K inhibition
vs
Pan-PI3K inhibitors
No MDK expression control; only catalytic inhibition
iMDK
Chemical probe with dual pharmacology
vs
siRNA MDK knockdown
No direct PI3K inhibition; systemic delivery challenges
iMDK
Induces MAPK/ERK feedback enabling MEK inhibitor synergy
vs
Other PI3K inhibitors
May suppress feedback; synergy not expected

Differentiated Performance Evidence


Dual MDK Suppression and PI3K Inhibition

In H441 lung adenocarcinoma cells, treatment with iMDK dose-dependently suppresses the endogenous expression of the oncogenic growth factor MDK, an activity not shared by standard PI3K catalytic inhibitors such as LY294002 or Wortmannin [1]. Unlike genetic knockdown, iMDK shows target selectivity by not suppressing the structurally homologous growth factor Pleiotrophin (PTN) or the angiogenesis factor VEGF [1]. This demonstrates a gain-of-function phenotype beyond simple PI3K catalytic inhibition, making iMDK uniquely capable of simultaneously eliminating a paracrine tumor survival signal and blocking its downstream effector pathway [1].

MDK Suppression & PI3K Inhibition
Class-level inference
iMDK dose-dependently suppressed MDK protein in H441 cells; did not inhibit PTN or VEGF [REFS-1]. Pan-PI3K inhibitors lacked MDK suppression.
Supports dual-target pathway research context
Qualitative gain-of-function; verify in target cell line
Midkine PI3K Growth Factor Suppression Target Selectivity

Selective Cytotoxicity in MDK-Positive Cells

iMDK treatment (0 to 500 nM) for 48 hours induced dose-dependent growth inhibition exclusively in three MDK-positive cell lines (HEK293, H441, H520) but did not affect the viability of MDK-negative A549 lung cancer cells or non-transformed normal human lung fibroblast (NHLF) cells [1]. This contrasts with the broad cytotoxicity profiles of classic PI3K inhibitors like Wortmannin, which exhibit similar potency against both cancer and normal proliferating cells due to their mechanism-based toxicity, limiting their therapeutic window [2]. The growth suppression by iMDK was partially reversed by co-treatment with recombinant MDK (25 nM), confirming the on-target, MDK-dependent mechanism [1].

Selective Cytotoxicity
Class-level inference
Growth inhibition only in MDK-positive cells (HEK293, H441, H520); normal fibroblasts and MDK-negative A549 cells spared. Reversed by 25 nM recombinant MDK [REFS-1].
Supports cell-model endpoint review
MTT assay, 48 h; confirm in your model
Cancer Cell Selectivity Therapeutic Window MDK Expression

Synergy with MEK Inhibitors in KRAS-Mutant NSCLC

A unique vulnerability of iMDK monotherapy is its induction of a compensatory MAPK/ERK pathway activation, which is leveraged for a powerful synthetic lethal combination strategy not applicable to other PI3K inhibitors that suppress this feedback [1]. The combination of iMDK with the MEK inhibitor PD0325901 cooperatively inhibited cell viability and colony formation of NSCLC cells in vitro and significantly suppressed tumor growth in a H441 xenograft mouse model in vivo compared to either agent alone [1]. This cooperative effect was observed in both KRAS-mutant (H441, H2009) and KRAS-WT (H520) NSCLC cells, demonstrating a broad application scope .

MEK Inhibitor Synergy
Head-to-head
iMDK + PD0325901 cooperatively suppressed tumor growth in H441 xenograft vs. monotherapies [REFS-2].
Model-response context for KRAS-mutant NSCLC studies
In vivo combination; validate dose and schedule
Synthetic Lethality KRAS Mutation MEK Inhibitor Synergy

In Vivo Efficacy with Favorable Safety Profile

Systemic administration of iMDK (9 mg/kg, intraperitoneal, 3-5 times per week) in a H441 lung adenocarcinoma xenograft model significantly inhibited tumor growth compared to the DMSO-treated control group, while also suppressing intratumoral MDK and phosphorylated PI3K [1]. Critically, this anti-tumor efficacy was achieved without influencing body weight or serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), key clinical markers of liver toxicity, suggesting a favorable therapeutic window [1]. This contrasts with the well-documented on-target toxicities of many clinical PI3K inhibitors, such as hyperglycemia and liver enzyme elevation, which are linked to systemic PI3Kα inhibition [2].

In Vivo Model Safety
Cross-study comparable
9 mg/kg i.p. inhibited tumor growth without body weight loss or AST/ALT elevation in nude mouse xenograft [REFS-1].
Supports safety-related endpoint monitoring
Model-specific; hepatotoxicity markers not elevated
In Vivo Efficacy Xenograft Model Toxicity Profile

Potency Against Prostate Cancer Stem Cells

In a study investigating the role of MDK in prostate cancer stem cells (PCSCs), iMDK demonstrated potent, dose- and time-dependent inhibition of cell survival. The IC50 of iMDK was calculated as 100 nM for CD133+ PCSCs, which are known to be resistant to conventional therapies, and a less potent 265 nM for the bulk PC3 cell line from which they were derived [1]. This selectivity for the stem cell population is a significant differentiator, as these cells often drive tumor recurrence and metastasis. Standard PI3K inhibitors have not been specifically profiled for this type of stem cell versus bulk cancer cell selectivity.

Prostate CSC Potency
Cross-study comparable
IC50 100 nM (CD133+ PCSCs) vs 265 nM (PC3 bulk) [REFS-3].
Supports stem cell pathway-response interpretation
2.65-fold selectivity; validate in your CSC model
Cancer Stem Cells Prostate Cancer Cytotoxicity

Optimal Research Applications


Synthetic Lethality in KRAS-Mutant NSCLC

For researchers focused on KRAS-mutant non-small cell lung cancer (NSCLC), a cancer type lacking effective targeted therapies, iMDK is the optimal tool compound to investigate a novel synthetic lethal strategy. The evidence demonstrates that iMDK treatment induces compensatory MAPK/ERK pathway activation, which can be therapeutically exploited by co-administration with a MEK inhibitor like PD0325901 [1]. This combination was shown to cooperatively suppress tumor growth in both in vitro and in vivo H441 xenograft models, a synergy not achievable with standard PI3K inhibitors that do not induce this specific feedback loop [1]. This makes iMDK the preferred chemical probe for dissecting the PI3K-MAPK signaling axis in KRAS-driven cancers.

Selective Targeting in Co-Culture and In Vivo Models

iMDK's unique selectivity for MDK-expressing cancer cells over both non-expressing cancer cells and normal human fibroblasts makes it an exceptional tool for complex biological models [1]. In co-culture experiments or in vivo models where tumor and stromal compartments coexist, generic PI3K inhibitors cause confounding cytotoxicity in normal cells, obscuring results [2]. iMDK circumvents this limitation, allowing researchers to specifically interrogate the role of paracrine MDK signaling from the tumor to the microenvironment without off-target toxicity, a critical advantage for translational pharmacology studies.

Dissecting MDK-Driven vs. PI3K Pathway Signaling

Unlike catalytic PI3K inhibitors that broadly block all downstream signaling, iMDK suppresses the expression of the growth factor ligand itself (MDK) while inhibiting PI3K [1]. This profile is essential for researchers aiming to dissect whether pro-tumorigenic effects are driven by autocrine/paracrine MDK signaling or by cell-autonomous PI3K pathway mutations. Since iMDK does not suppress PTN or VEGF, it offers a precision tool for isolating MDK-specific biology, preventing the confounded results that arise when using broader-spectrum PI3K/tyrosine kinase inhibitors [1].

Targeting Therapy-Resistant Cancer Stem Cells

For cancer stem cell research, the evidence shows iMDK is more potent against CD133+ prostate CSCs (IC50: 100 nM) than against the differentiated bulk tumor cell population (IC50: 265 nM) [1]. This preferential activity against a cell population known for chemoresistance and tumor initiation provides a strong rationale for its use in studies investigating MDK as a CSC maintenance factor. This contrasts with the typical profile of conventional chemotherapeutics and targeted agents, which are often less effective against stem cell populations, positioning iMDK as a lead tool for this niche application.

Application
Selection Property
Validation Focus
KRAS-mutant NSCLC pathway studies
MAPK/ERK feedback induction enabling synthetic lethality
Combination response with MEK inhibitors
Co-culture / tumor microenvironment research
MDK-positive cell selectivity; normal cell sparing
Paracrine signaling endpoint specificity
MDK-driven signal dissection
Dual MDK suppression + PI3K inhibition
MDK-specific biology isolation over pan-kinase inhibition
Cancer stem cell resistance studies
Preferential potency in stem-like populations
CSC viability and migration endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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